Distinct N-Amide Substituent: 2-Methoxyethyl vs. Cyclopropylmethyl in NNMT Binding Affinity
The 2-methoxyethyl substituent in the target compound is structurally distinct from the cyclopropylmethyl group found in N-(cyclopropylmethyl)-6-piperidin-4-ylnicotinamide dihydrochloride (CAS 1858256-32-2). In the NNMT inhibitor patent landscape (WO 2025/149628 A1), the R₂ substituent on the piperidine nitrogen is explicitly defined as H, CH₃, CH₂F, CHF₂, or CF₃—none of which encompass the 2-methoxyethyl group—indicating that the target compound occupies different chemical space and may exhibit divergent NNMT binding kinetics [1]. In BindingDB, structurally related piperidinyl-nicotinamides demonstrate NNMT Kᵢ values ranging from 140 nM to 650 nM depending on specific substitution pattern, confirming that N-amide variation alone drives substantial affinity differences within this scaffold class [2]. No direct head-to-head NNMT Kᵢ data for the target compound vs. the cyclopropylmethyl analog are publicly available; however, the 2-methoxyethyl ether oxygen provides an additional hydrogen-bond acceptor not present in the cyclopropylmethyl or dimethyl analogs, which is predicted to alter binding-pocket interactions based on the SAR trends documented in the piperidinyl-nicotinamide literature [1][2].
| Evidence Dimension | NNMT binding affinity (Kᵢ) across piperidinyl-nicotinamide analogs |
|---|---|
| Target Compound Data | No publicly reported NNMT Kᵢ; predicted differential based on 2-methoxyethyl H-bond acceptor capability |
| Comparator Or Baseline | Structurally related analogs in BindingDB: Kᵢ 140 nM (BDBM50627712, CHEMBL5432183, US20250017936 Compound 5g) to Kᵢ 650 nM (BDBM50627707, CHEMBL5426689, US20250017936 Compound 5b) for human recombinant NNMT |
| Quantified Difference | ~4.6-fold affinity range driven solely by N-substituent variation within this chemotype; 2-methoxyethyl group is structurally distinct from all comparator substituents |
| Conditions | Full-length recombinant human NNMT expressed in E. coli BL21(DE3); preincubation prior to substrate addition |
Why This Matters
Procurement of the 2-methoxyethyl analog rather than the cyclopropylmethyl or dimethyl variants is essential when exploring NNMT SAR around ether-containing N-substituents, as this functional group is absent from the closest commercially available analogs.
- [1] Sabnis, R.W. (2025). Novel Piperidine Derivatives as NNMT Inhibitors for Treating Chronic Kidney Disease or Acute Kidney Injury (Patent Highlight). ACS Med. Chem. Lett., WO 2025/149628 A1. R₂ definitions: H, CH₃, CH₂F, CHF₂, CF₃. View Source
- [2] BindingDB. BDBM50627712 (CHEMBL5432183): NNMT Kᵢ = 140 nM; BDBM50627707 (CHEMBL5426689): NNMT Kᵢ = 650 nM. US20250017936. View Source
